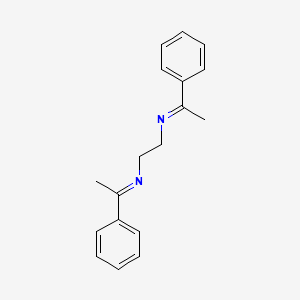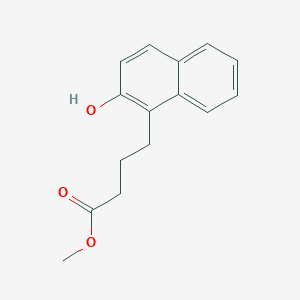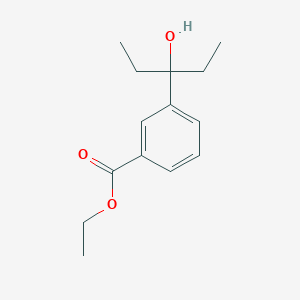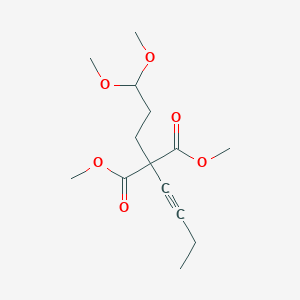
2,5-Furandione, 3-(benzoyloxy)dihydro-, (3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Furandione, 3-(benzoyloxy)dihydro-, (3S)-: is a chemical compound with the molecular formula C13H10O5 It is a derivative of 2,5-furandione, where one of the hydrogen atoms is replaced by a benzoyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Furandione, 3-(benzoyloxy)dihydro-, (3S)- typically involves the reaction of 2,5-furandione with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the production of 2,5-Furandione, 3-(benzoyloxy)dihydro-, (3S)- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,5-Furandione, 3-(benzoyloxy)dihydro-, (3S)- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives with different functional groups.
Substitution: It can participate in substitution reactions where the benzoyloxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,5-Furandione, 3-(benzoyloxy)dihydro-, (3S)- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of diseases such as cancer and inflammation. Its ability to interact with specific molecular targets makes it a subject of interest in medicinal chemistry.
Industry: In the industrial sector, 2,5-Furandione, 3-(benzoyloxy)dihydro-, (3S)- is used in the production of polymers and resins. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of 2,5-Furandione, 3-(benzoyloxy)dihydro-, (3S)- involves its interaction with specific molecular targets such as enzymes and receptors. The benzoyloxy group plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound’s effects are mediated through the inhibition or activation of these pathways, resulting in various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
- 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3S,4S)-
- 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)-
Comparison:
- 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3S,4S)- and 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- have two benzoyloxy groups, making them more reactive and versatile in chemical reactions compared to 2,5-Furandione, 3-(benzoyloxy)dihydro-, (3S)-.
- The presence of additional benzoyloxy groups in these compounds enhances their potential applications in organic synthesis and pharmaceuticals.
Eigenschaften
CAS-Nummer |
671223-71-5 |
|---|---|
Molekularformel |
C11H8O5 |
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
[(3S)-2,5-dioxooxolan-3-yl] benzoate |
InChI |
InChI=1S/C11H8O5/c12-9-6-8(11(14)16-9)15-10(13)7-4-2-1-3-5-7/h1-5,8H,6H2/t8-/m0/s1 |
InChI-Schlüssel |
XJANIBWUPSMBBJ-QMMMGPOBSA-N |
Isomerische SMILES |
C1[C@@H](C(=O)OC1=O)OC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1C(C(=O)OC1=O)OC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde](/img/structure/B15161248.png)

diphenylsilane](/img/structure/B15161260.png)
![1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine](/img/structure/B15161265.png)

![1-(2-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15161278.png)



![7-(4-Methoxyphenyl)-1-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B15161308.png)
![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate](/img/structure/B15161310.png)



